molecular formula C20H21N3O4S B233789 methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate

methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate

Cat. No.: B233789
M. Wt: 399.5 g/mol
InChI Key: AKVSGMLRJAVCIE-UHFFFAOYSA-N
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Description

methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoylamino group, a carbothioyl group, and a morpholinobenzoate moiety. Its molecular formula is C18H19N3O4S, and it has a molecular weight of 373.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-amino-2-morpholinobenzoic acid with benzoyl isothiocyanate to form the intermediate benzoylamino derivative. This intermediate is then reacted with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 5-(benzoylcarbamothioylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21N3O4S/c1-26-19(25)16-13-15(7-8-17(16)23-9-11-27-12-10-23)21-20(28)22-18(24)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,21,22,24,28)

InChI Key

AKVSGMLRJAVCIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3

solubility

1.8 [ug/mL]

Origin of Product

United States

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